molecular formula C16H15ClO2 B058372 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE CAS No. 111302-58-0

4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE

Cat. No.: B058372
CAS No.: 111302-58-0
M. Wt: 274.74 g/mol
InChI Key: HZCXJPINVMYTFV-UHFFFAOYSA-N
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Description

4'-Chloro-3-(4-methoxyphenyl)propiophenone is a high-value chemical intermediate of significant interest in synthetic organic and medicinal chemistry. Its core structure, featuring a propiophenone backbone substituted with chloro and methoxyphenyl groups, makes it a versatile precursor for the synthesis of more complex molecules. A primary research application is its role as a key intermediate in the development and optimization of synthetic routes for pharmaceutical compounds, particularly those targeting the central nervous system. Its structural motifs are commonly found in molecules with potential biological activity, allowing researchers to explore structure-activity relationships (SAR). The compound's mechanism of action is defined by its reactivity as a synthetic building block; the ketone functionality is amenable to various transformations, including reductions to alcohols or reductive aminations, while the aromatic chloro group serves as an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck). This makes it an indispensable tool for constructing compound libraries and for the scale-up synthesis of lead compounds in drug discovery programs. We supply this reagent with rigorously verified identity and high purity to ensure consistent and reliable performance in your research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCXJPINVMYTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462396
Record name 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111302-58-0
Record name 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Chloro 3 4 Methoxyphenyl Propiophenone

Established Synthetic Routes for Propiophenone (B1677668) Derivatives

The synthesis of propiophenone and its derivatives can be achieved through several canonical organic chemistry reactions. These methods, while general, provide the foundational strategies that can be adapted for the specific synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone.

Friedel-Crafts Acylation Approaches

The most direct and widely employed method for synthesizing aromatic ketones is the Friedel-Crafts acylation. sigmaaldrich.com This reaction involves the introduction of an acyl group onto an aromatic ring via electrophilic aromatic substitution. fiveable.melibretexts.org For the target molecule, this would entail the acylation of a chlorobenzene (B131634) derivative with a substituted propionyl group.

The key strategic bond disconnection for synthesizing this compound via Friedel-Crafts acylation is between the carbonyl carbon and the chlorobenzene ring. This approach involves the reaction of chlorobenzene with 3-(4-methoxyphenyl)propionyl chloride, an available chemical intermediate. lookchem.comcymitquimica.comchemicalbook.com

The chlorine atom on the benzene (B151609) ring is a deactivating group but is also an ortho-, para-director for electrophilic aromatic substitution. doubtnut.com The incoming electrophile, the 3-(4-methoxyphenyl)acylium ion, will therefore be directed to the positions ortho and para to the chlorine atom. However, due to significant steric hindrance from the chlorine atom at the ortho position, the para-substituted product is overwhelmingly favored. doubtnut.com Studies on the Friedel-Crafts benzoylation of chlorobenzene have shown that the para-isomer is the major product, forming in yields of 84–97%, with only small amounts of the ortho (3–12%) and meta (0.1–4%) isomers being produced. scribd.comrsc.org This high regioselectivity makes the Friedel-Crafts acylation a highly effective method for producing the desired 4'-chloro isomer.

Reaction Scheme:

Table 1: Product Distribution in the Friedel-Crafts Benzoylation of Chlorobenzene

Isomer Percentage Range (%)
para-chlorobenzophenone 84 - 97
ortho-chlorobenzophenone 3 - 12
meta-chlorobenzophenone 0.1 - 4
Benzophenone (B1666685) (from dechlorination) 0 - 8

Data sourced from studies on the benzoylation of chlorobenzene, which serves as a model for the acylation of chlorobenzene. scribd.comrsc.org

A crucial component of the Friedel-Crafts acylation is the use of a catalyst, typically a strong Lewis acid. sigmaaldrich.com The catalyst's role is to generate the highly electrophilic acylium ion from the acyl chloride. libretexts.org

For the acylation of a deactivated ring like chlorobenzene, a potent Lewis acid catalyst is required. libretexts.org The most common and effective catalyst for this purpose is aluminum chloride (AlCl₃). libretexts.org Unlike in Friedel-Crafts alkylations where the catalyst can be used in sub-stoichiometric amounts, in acylations, the catalyst must be used in at least stoichiometric amounts. This is because the product ketone is a Lewis base and forms a stable complex with the aluminum chloride, rendering it inactive. sigmaaldrich.com

Other Lewis acids such as ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃) can also be used, though AlCl₃ remains the most common for acylating less reactive aromatic rings. libretexts.org The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or 1,2-dichloroethane, to control the reaction temperature and facilitate mixing. chemicalbook.com

Table 2: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

Catalyst Formula Typical Application
Aluminum Chloride AlCl₃ General purpose, effective for deactivated rings
Ferric Chloride FeCl₃ Milder alternative to AlCl₃
Antimony Pentachloride SbCl₅ Strong Lewis acid catalyst
Boron Trifluoride BF₃ Often used with acid anhydrides
Indium Triflate In(OTf)₃ Green catalyst alternative, used in ionic liquids

This table presents a selection of catalysts used in Friedel-Crafts acylation reactions. sigmaaldrich.comlibretexts.org

Alternative Propiophenone Synthesis Methodologies

While Friedel-Crafts acylation is the most direct route, other methods exist for the synthesis of the core propiophenone structure. These are generally less practical for a complex, specifically substituted target like this compound but are relevant for the synthesis of simpler propiophenone derivatives.

Aromatic ketones can be prepared by the oxidation of the corresponding alkylbenzene. For the synthesis of propiophenone, this would involve the oxidation of propylbenzene. Various oxidizing agents can be employed for this transformation. A notable method is the Étard reaction, which uses chromyl chloride (CrO₂Cl₂) to oxidize the benzylic position of n-propylbenzene. However, this reaction can lead to a mixture of products, including propiophenone and benzyl (B1604629) methyl ketone, with the product ratio depending on the reaction conditions. Other oxidation methods using reagents like potassium permanganate (B83412) (KMnO₄) or catalytic oxidation with air can also be used, though they often require harsh conditions and may lack selectivity for more complex substrates.

An alternative strategy involves the ketonization of carboxylic acids. Propiophenone can be prepared commercially by the high-temperature reaction of benzoic acid and propionic acid over a catalyst like calcium acetate (B1210297) and alumina (B75360) at 450–550 °C. This process involves a cross-decarboxylation mechanism. While effective for large-scale production of simple ketones, this vapor-phase process is not suitable for the synthesis of complex, heat-sensitive molecules and can generate numerous by-products.

Electrochemical Synthesis Methods

Electrochemical synthesis, or electrosynthesis, presents a sustainable and efficient alternative to conventional chemical redox reactions. By using electricity to drive chemical transformations, this method often circumvents the need for harsh reagents, reduces waste, and can lead to higher atom economy. uni-mainz.de In the context of propiophenone synthesis, electrochemical methods can be applied to various steps, including oxidation and reduction processes.

Direct electrosynthesis involves the direct transfer of electrons between an electrode and the organic substrate. gre.ac.uk For instance, the oxidation of a precursor at the anode can generate a reactive intermediate, which then undergoes further reaction to form the desired ketone. gre.ac.uk Conversely, reduction at the cathode can be employed for transformations such as the cleavage of specific bonds. gre.ac.uk The choice of electrode material, electrolyte, and cell design are critical parameters that must be optimized to achieve high selectivity and yield. uni-mainz.de

Indirect electrosynthesis utilizes a redox mediator that is electrochemically regenerated. This approach can overcome limitations of direct electron transfer and often allows for more controlled and selective reactions. The versatility of electrosynthesis makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates. electrosynthesis.com

Specific Synthesis of this compound

The specific synthesis of this compound can be achieved through various multi-step reaction sequences. One common approach involves the Friedel-Crafts acylation or a related reaction to construct the core propiophenone structure.

Precursor Selection and Preparation

The selection of appropriate precursors is a critical first step in the synthesis of this compound. Key starting materials often include a substituted benzene derivative and a propanoyl source. For example, 4-methoxyaniline can serve as a precursor, which can be converted to (4-methoxyphenyl)sulfamic acid and subsequently to other intermediates. orgsyn.org The preparation of these precursors often involves standard organic transformations. For instance, the conversion of 4-methoxyaniline to (4-methoxyphenyl)sulfamic acid involves reaction with chlorosulfonic acid in dichloromethane. orgsyn.org

Another key precursor is a source for the chlorophenyl group. This could involve starting with a chloro-substituted aromatic compound. The choice of precursors is guided by their commercial availability, cost, and the efficiency of their conversion to the target molecule.

Optimized Reaction Conditions and Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of catalyst. For instance, in a multi-step synthesis, the temperature for a given reaction might be carefully controlled, such as heating to 90°C for a specific duration. orgsyn.org The choice of solvent can also significantly impact the reaction outcome. Dichloromethane and toluene (B28343) are common solvents used in the preparation of intermediates. orgsyn.org

The following table summarizes some of the optimized conditions that can be applied in the synthesis of propiophenone derivatives.

ParameterOptimized ConditionRationale
Temperature 80-120°CTo ensure a sufficient reaction rate without significant decomposition of reactants or products. google.com
Reaction Time 8-24 hoursTo allow for the complete conversion of starting materials. google.com
Catalyst Lewis acids (e.g., AlCl₃)To facilitate Friedel-Crafts acylation reactions. patsnap.com
Solvent Tetrahydrofuran (THF)A common solvent for Grignard reactions, which can be used to introduce the propionyl group. patsnap.com

Multi-Step Reaction Design Considerations

A potential multi-step approach could involve the initial synthesis of a chalcone (B49325) intermediate, such as 3-chloro-4'-methoxychalcone, followed by a subsequent reaction to form the propiophenone structure. wpmucdn.com Another strategy could involve the use of a Grignard reagent to introduce the ethyl ketone side chain to a substituted benzonitrile. google.com The design must also account for the purification of intermediates at each stage to ensure the final product's purity. orgsyn.org

Advanced Synthetic Techniques and Green Chemistry Approaches in Propiophenone Synthesis

Modern organic synthesis is increasingly focused on the development of advanced techniques and the adoption of green chemistry principles to create more sustainable and efficient processes. purkh.comresearchgate.net

Catalytic Strategies for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and reduced waste. purkh.com In the synthesis of propiophenones, various catalytic strategies can be employed.

Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling, which is both economically and environmentally beneficial. scrivenerpublishing.com For example, metal nanoparticles supported on materials like titania have been used in reductive amination reactions of propiophenone. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. numberanalytics.com Biocatalytic approaches can be particularly advantageous for enantioselective syntheses, which are crucial in the pharmaceutical industry. rsc.org

Photocatalysis: This technique utilizes light to drive chemical reactions, often with the aid of a photocatalyst. It can provide access to unique reaction pathways and is considered a green technology. scrivenerpublishing.com

Stereoselective Synthetic Pathways

Information regarding stereoselective synthetic pathways for this compound is not available in the reviewed scientific literature. Stereoselective synthesis is a critical area of organic chemistry focused on controlling the spatial orientation of atoms to produce a specific stereoisomer of a chiral molecule. Typically, this involves the use of chiral catalysts, auxiliaries, or reagents. However, no studies detailing the application of such methods for the enantioselective or diastereoselective synthesis of this compound have been found. Consequently, data on specific catalysts, reaction conditions, enantiomeric excess (e.e.), or diastereomeric ratios (d.r.) for this compound cannot be provided.

One-Pot Synthesis Applications

Similarly, there is a lack of published research on the application of one-pot synthesis methodologies for the production of this compound. One-pot synthesis, a strategy aimed at improving efficiency by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates, has not been specifically described for this compound. Research detailing specific multi-step sequences, reagents, and yields for a one-pot synthesis of this compound is absent from the available literature. Therefore, no data tables or detailed research findings on this topic can be presented.

While the synthesis of related compounds, such as other substituted propiophenones or chalcones, has been reported, the strict focus on this compound as per the user's request reveals a gap in the current body of scientific literature accessible through public search domains.

Reaction Mechanisms and Mechanistic Investigations Involving the Propiophenone Scaffold

Fundamental Principles of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the 4'-chlorophenyl group of the target molecule is susceptible to such reactions. The mechanism of EAS typically proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the substitution. In 4'-chloro-3-(4-methoxyphenyl)propiophenone, the 4'-chlorophenyl ring is the primary site for EAS. The key substituents influencing this reaction are the chloro group and the propiophenone (B1677668) side chain.

Chloro Group: The chlorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, due to its electronegativity, it is also a deactivating group, slowing down the rate of reaction compared to unsubstituted benzene (B151609).

Propiophenone Group: The carbonyl group of the propiophenone side chain is a meta-director and a deactivating group. It withdraws electron density from the aromatic ring, making it less nucleophilic.

When considering the combined effects, the chloro group's ortho, para-directing influence will compete with the propiophenone's meta-directing effect. The ultimate regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile.

Carbonyl Group Reactivity and Transformation Pathways

The carbonyl group is one of the most reactive sites in the this compound molecule. Its reactivity is characterized by the polarity of the carbon-oxygen double bond, which makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

Oxidation Reactions

Propiophenone and its derivatives can undergo oxidation at various positions. The carbonyl group itself is resistant to oxidation under mild conditions. However, the benzylic position (the carbon atom adjacent to both the carbonyl group and the aromatic ring) can be oxidized.

With strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), under harsh conditions, the entire alkyl side chain can be cleaved, leading to the formation of a carboxylic acid. masterorganicchemistry.com In the case of this compound, this would likely result in the formation of 4-chlorobenzoic acid. The mechanism is thought to involve a free-radical reaction initiated by the abstraction of a hydrogen atom from the benzylic position. masterorganicchemistry.com

The methoxy (B1213986) group on the 3-phenyl ring could also be susceptible to oxidation under certain conditions, potentially leading to more complex product mixtures.

Reduction Reactions

The carbonyl group of propiophenones is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.comnumberanalytics.com

The mechanism of reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com This initial attack forms an alkoxide intermediate, which is subsequently protonated during the workup step to yield the corresponding alcohol. numberanalytics.comnumberanalytics.com For this compound, this reaction would produce 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-ol.

Nucleophilic Substitution Reactions of Halogenated Ketones

While the chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions, the propiophenone scaffold can be halogenated at the α-position (the carbon adjacent to the carbonyl group). This α-halogenation creates a reactive site for nucleophilic substitution.

The α-halogenation of ketones typically proceeds via an enol or enolate intermediate in the presence of an acid or base catalyst. Once the α-halo ketone is formed, it can undergo nucleophilic substitution. The mechanism of this substitution can be either Sₙ1 or Sₙ2, depending on the structure of the ketone and the reaction conditions. For a secondary α-halo ketone, an Sₙ2 mechanism is often favored, involving a backside attack by the nucleophile and inversion of stereochemistry if the α-carbon is chiral.

Rearrangement Reactions and Abnormal Pathways

One of the most notable rearrangement reactions of α-halo ketones is the Favorskii rearrangement . ddugu.ac.inadichemistry.comwikipedia.orgchemistwizards.com This reaction occurs when an α-halo ketone with an abstractable α'-proton is treated with a base, leading to the formation of a carboxylic acid derivative (acid, ester, or amide) with a rearranged carbon skeleton. ddugu.ac.inadichemistry.comwikipedia.orgchemistwizards.com

The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org The base abstracts an α'-proton to form an enolate, which then undergoes intramolecular nucleophilic attack to displace the halide and form the cyclopropanone ring. The nucleophilic base then attacks the carbonyl carbon of the strained cyclopropanone, leading to the opening of the ring to form a more stable carbanion, which is then protonated. adichemistry.com

If this compound were to be α-halogenated at the 2-position, it could potentially undergo a Favorskii rearrangement in the presence of a base.

Radical Chemistry in Propiophenone Functionalization

Propiophenones can participate in radical reactions, particularly those initiated by photochemical means. The Norrish Type I and Type II reactions are classic examples of photochemical reactions of ketones. wikipedia.orgchemeurope.com

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon upon photoexcitation. wikipedia.orgchemeurope.com This generates two radical fragments: an acyl radical and an alkyl radical. These radicals can then undergo various secondary reactions such as decarbonylation, recombination, or disproportionation. wikipedia.org

Norrish Type II Reaction: This pathway is available to ketones that have a γ-hydrogen atom. It involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. sciepub.com This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative. sciepub.com For this compound, a Norrish Type II reaction would be possible due to the presence of γ-hydrogens on the 3-(4-methoxyphenyl)ethyl chain.

Spectroscopic Characterization and Structural Elucidation Studies of Propiophenone Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups capable of absorbing light.

In the case of 4'-chloro-3-(4-methoxyphenyl)propiophenone, the primary chromophores are the two aromatic rings (the 4-chlorophenyl and 4-methoxyphenyl groups) and the carbonyl group (C=O) of the propiophenone (B1677668) backbone. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in compounds with conjugated systems, such as aromatic rings and α,β-unsaturated ketones. In this compound, the benzene (B151609) rings and the carbonyl group contribute to these transitions. The presence of substituents like the chloro and methoxy (B1213986) groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (nm) Associated Chromophore
π → π* 250 - 300 Aromatic rings, Carbonyl group

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₆H₁₅ClO₂, which corresponds to a molecular weight of approximately 274.74 g/mol chemicalbook.com. In a mass spectrum, this would be observed as the molecular ion peak (M⁺). Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, M⁺ and (M+2)⁺, with a characteristic intensity ratio of about 3:1.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is predictable and provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways are expected:

Alpha-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group. This can result in the formation of acylium ions. For instance, cleavage between the carbonyl carbon and the adjacent methylene (B1212753) group would lead to the formation of the 4-chlorobenzoyl cation.

McLafferty Rearrangement: This is another characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. In this case, it would involve the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the Propiophenone Chain: Fragmentation can also occur along the three-carbon chain connecting the two aromatic rings, leading to various resonance-stabilized carbocations.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
274/276 [C₁₆H₁₅ClO₂]⁺ Molecular Ion (M⁺)
139/141 [C₇H₄ClO]⁺ 4-chlorobenzoyl cation
135 [C₉H₁₁O]⁺ 4-methoxybenzyl cation
121 [C₈H₉O]⁺ Tropylium ion from methoxyphenyl group
111/113 [C₆H₄Cl]⁺ Chlorophenyl cation

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature search, a specific crystal structure for this compound has not been reported. However, extensive crystallographic studies have been conducted on its isomeric chalcone (B49325) derivative, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. These studies have revealed details about the planarity of the molecule and the dihedral angles between the aromatic rings and the propenone bridge.

Should a crystal structure of this compound be determined, it would provide invaluable information on:

Molecular Conformation: The solid-state conformation of the molecule, including the torsion angles of the flexible propiophenone chain.

Intermolecular Interactions: The presence of any significant intermolecular forces, such as hydrogen bonds, halogen bonds, or π-π stacking interactions, which govern the crystal packing.

Bond Parameters: Precise measurements of bond lengths and angles, which can be compared with theoretical calculations.

Without experimental data, any discussion of the specific crystal structure remains speculative. However, the technique of X-ray crystallography remains the gold standard for unambiguous structural elucidation of crystalline compounds.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for compounds structurally similar to 4'-chloro-3-(4-methoxyphenyl)propiophenone, such as related chalcones, are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to obtain optimized geometries and electronic properties researchgate.netresearchgate.net.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO researchgate.net.

For the analogous chalcone (B49325), (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, the calculated HOMO-LUMO energy gap is 3.332 eV, indicating that charge transfer occurs within the molecule nih.gov. This charge transfer is a key aspect of its electronic behavior. Theoretical calculations on similar compounds reveal that the HOMO is often localized on the methoxyphenyl ring, while the LUMO is distributed over the chlorophenyl and carbonyl groups. This distribution dictates the sites of electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Chalcone

ParameterEnergy (eV)
EHOMO-5.49
ELUMO-0.91
Energy Gap (ΔE)4.58

Note: Data is for the analogous compound 4,4'-dimethoxy-1,1'-biphenyl and serves for illustrative purposes niscpr.res.in. The saturation of the propane chain in this compound would likely alter these values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents wolfram.comresearchgate.netuni-muenchen.de. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) researchgate.netresearchgate.net. Green and yellow represent areas of neutral or intermediate potential researchgate.net.

In molecules related to this compound, MEP analysis typically reveals that the most negative potential is concentrated around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack niscpr.res.in. The hydrogen atoms of the aromatic rings generally exhibit a positive potential, rendering them susceptible to nucleophilic interactions niscpr.res.in. The chlorine atom also contributes to the electrostatic potential distribution, influencing the reactivity of the chlorophenyl ring.

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational frequency calculations are instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, researchers can simulate the vibrational spectrum of a molecule mdpi.com. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and methodological approximations researchgate.net.

For related chalcones and substituted phenols, DFT calculations have been successfully used to assign vibrational modes, such as C=O stretching, C-Cl stretching, and various aromatic ring vibrations researchgate.netresearchgate.net. For instance, in a study on 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one, DFT calculations helped to correlate the simulated spectra with experimental FT-IR and FT-Raman data researchgate.net. Such analysis for this compound would allow for a detailed understanding of its molecular vibrations.

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Compound

Vibrational ModeCalculated Wavenumber (cm-1)
C=O Stretch1653
Aromatic C-H Stretch3102
C-Cl Stretch650
C-O-C Asymmetric Stretch1268

Note: These values are representative and based on data from similar substituted aromatic ketones. Actual values for the target compound may vary.

Ab Initio and Coupled Cluster (CC) Methods

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational expense nih.govnih.gov.

While comprehensive ab initio or CC studies specifically on this compound are not readily found, these methods are often employed to benchmark DFT results or to study systems where electron correlation is particularly important nih.govajchem-a.com. For example, ab initio methods have been used to reliably predict facial selectivities in Diels-Alder reactions by accurately calculating activation energies and diene deformation energies nih.gov. Such methods could be applied to the target molecule to obtain highly accurate geometric parameters, reaction energies, and to investigate excited states with high precision.

Conformational Analysis and Potential Energy Surfaces

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. This is often achieved by scanning the potential energy surface (PES) through systematic rotation of dihedral angles.

For analogous chalcones, PES scans are used to find the most stable conformational structure researchgate.net. These studies often reveal that planar or near-planar conformations are the most stable due to the conjugated system. For the saturated chain in this compound, a more complex conformational landscape is expected due to the free rotation around the C-C single bonds of the propyl chain. DFT calculations would be essential to determine the preferred dihedral angles and the relative energies of the resulting conformers, which is crucial for understanding its interaction with biological targets.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. Analyzing the structure and energy of the transition state provides critical insights into the reaction mechanism and its kinetics.

While specific reaction pathway models for this compound are not available, the general approach would involve identifying a reaction of interest, such as its synthesis or a metabolic transformation. Computational methods like DFT can then be used to locate the geometries of the reactants, products, and the transition state connecting them. For instance, in studies of other organic reactions, DFT has been used to elucidate mechanisms and stereoselectivity by comparing the activation energies of different possible pathways. This type of analysis could be applied to understand, for example, the mechanism of its synthesis via a Friedel-Crafts acylation or subsequent reactions involving the ketone group.

Intermolecular Interactions: Halogen Bonding and Hydrogen Bonding in Ketones

The structure of this compound features key functional groups that are prime candidates for engaging in significant intermolecular interactions, namely halogen bonding and hydrogen bonding. These non-covalent forces are critical in determining the crystal packing of the molecule and can influence its physical properties and biological activity.

Halogen Bonding:

The presence of a chlorine atom on the phenyl ring of the propiophenone (B1677668) moiety introduces the potential for halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (in this case, chlorine) acting as an electrophilic species and a Lewis base. The chlorine atom in this compound can exhibit a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-Cl covalent bond. This positive region can interact favorably with electron-rich atoms, such as the oxygen of the carbonyl group or the methoxy (B1213986) group of a neighboring molecule.

Computational studies on similar chlorophenyl-containing ketones have demonstrated the significance of such interactions in crystal engineering and molecular recognition. The strength and geometry of these halogen bonds are influenced by the electronic environment of the chlorine atom and the nature of the Lewis base. Theoretical calculations can predict the electrostatic potential surface of the molecule, highlighting the location and magnitude of the σ-hole, and can estimate the energy of these interactions.

Hydrogen Bonding:

The carbonyl group (C=O) and the methoxy group (-OCH₃) in this compound can act as hydrogen bond acceptors. While the molecule itself does not possess strong hydrogen bond donors, it can interact with other molecules that do, such as water or protic solvents. More relevant to its solid-state structure are weak C-H···O hydrogen bonds. The aromatic and aliphatic C-H groups in the molecule can act as weak hydrogen bond donors, interacting with the electronegative oxygen atoms of the carbonyl and methoxy groups of adjacent molecules.

Table 1: Predicted Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorPredicted Strength
Halogen BondC-Cl (σ-hole)C=O (oxygen)Moderate
Halogen BondC-Cl (σ-hole)-OCH₃ (oxygen)Weak to Moderate
Hydrogen BondAromatic C-HC=O (oxygen)Weak
Hydrogen BondAliphatic C-HC=O (oxygen)Weak
Hydrogen BondAromatic C-H-OCH₃ (oxygen)Weak

Note: The predicted strengths are based on trends observed in computational studies of structurally similar compounds.

Quantum Chemical Descriptors for Reactivity Prediction

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carbonyl and methoxy oxygen atoms and positive potential around the hydrogen atoms and the σ-hole of the chlorine atom.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher hardness value indicates lower reactivity.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

DFT calculations on propiophenone derivatives with electron-withdrawing (like chlorine) and electron-donating (like methoxy) substituents have shown that these groups significantly influence the electronic properties and reactivity. The chlorine atom is expected to increase the electrophilicity of the chlorophenyl ring, while the methoxy group enhances the nucleophilicity of the methoxyphenyl ring.

Table 2: Representative Quantum Chemical Descriptors and Their Implications for Reactivity

DescriptorDefinitionImplication for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the propensity to donate electrons. The methoxyphenyl moiety is likely to be a major contributor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the propensity to accept electrons. The carbonyl group and the chlorophenyl ring are likely to be major contributors.
HOMO-LUMO GapELUMO - EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)Distribution of charge on the molecular surfaceIdentifies likely sites for electrophilic and nucleophilic attack.
Chemical Hardness (η)Resistance to deformation of electron cloudA higher value indicates greater stability and lower reactivity.
Electrophilicity Index (ω)Propensity to accept electronsProvides a quantitative measure of the molecule's electrophilic nature.

Note: The specific values for these descriptors would require dedicated DFT calculations for this compound.

Derivatization and Functionalization of 4 Chloro 3 4 Methoxyphenyl Propiophenone

Synthesis of Chalcone (B49325) Derivatives from Propiophenones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant synthetic targets. scispace.com The propiophenone (B1677668) moiety is a classic precursor for chalcone synthesis through condensation reactions with aromatic aldehydes. researchgate.net

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones. scispace.comnih.gov This reaction involves the aldol (B89426) condensation of a ketone with an aromatic aldehyde in the presence of a base or acid catalyst, followed by dehydration to yield the α,β-unsaturated ketone. scispace.com

In a typical base-catalyzed procedure, 4'-chloro-3-(4-methoxyphenyl)propiophenone would be dissolved in a solvent like ethanol, followed by the addition of an appropriate aromatic aldehyde. An aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added dropwise to the stirred mixture. researchgate.netnih.gov The reaction is often maintained at a controlled temperature, for instance, between 20-25°C, and stirred for several hours until completion. researchgate.net Acidification of the reaction mixture then precipitates the crude chalcone, which can be purified by recrystallization. researchgate.netjetir.org

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcone derivatives by simply varying the substituted aromatic aldehyde used in the reaction.

Table 1: Potential Chalcone Derivatives via Claisen-Schmidt Condensation

Reactant A: this compound Reactant B: Aromatic Aldehyde Resulting Chalcone Derivative Name
Benzaldehyde 1-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
4-Hydroxybenzaldehyde 1-(4-chlorophenyl)-3-(4-hydroxyphenyl)-2-(4-methoxyphenyl)prop-2-en-1-one
4-Nitrobenzaldehyde 1-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

This table presents hypothetical products based on established Claisen-Schmidt condensation reactions.

While traditional Claisen-Schmidt condensations are effective, modern synthetic chemistry has seen the development of advanced catalytic methods to improve reaction efficiency, yields, and environmental friendliness. These approaches aim to overcome issues associated with homogeneous acid-base catalysts, such as corrosivity (B1173158) and difficulty in recovery. google.com

One innovative approach involves the use of heterogeneous catalysts, such as magnetic zeolite-like metal-organic framework (MOF) composites. For example, a magnetic nano Fe₃O₄@ZIF-8 nanocatalyst has been developed for chalcone synthesis. google.com Such catalysts offer high reaction yields (often in the range of 85-95%), significantly reduced reaction times, and the major advantage of being easily recoverable and recyclable, which addresses common problems in traditional catalysis. google.com The use of ultrasound or microwave irradiation in conjunction with catalysts has also been explored to enhance the efficiency of chalcone synthesis. researchgate.net

Formation of β-Aminoketones and γ-Aminoalcohols

The propiophenone backbone is an excellent substrate for synthesizing β-aminoketones, which are valuable intermediates and can be found in numerous biologically active compounds. researchgate.net These can be further reduced to form γ-aminoalcohols.

The most common method for synthesizing β-aminoketones from a ketone is the Mannich reaction. nih.gov This is a three-component condensation involving the ketone (this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. The reaction is typically acid-catalyzed and results in the aminoalkylation of the acidic proton alpha to the carbonyl group.

A related approach involves the reaction of secondary benzylamines with propiophenone salts, such as 3-(N,N-dimethylamino)propiophenone hydrochloride, to yield β-aminoketones. scielo.br This method is versatile and allows for the creation of libraries of novel β-aminoketones. scielo.br

Once the β-aminoketone is synthesized, the corresponding γ-aminoalcohol can be readily obtained through the chemical or catalytic reduction of the ketone's carbonyl group. scielo.br This two-step process provides a straightforward and efficient route to a diverse range of substituted γ-aminoalcohols. scielo.br

Table 2: Potential β-Aminoketones and γ-Aminoalcohols

Propiophenone Derivative Amine Resulting β-Aminoketone Resulting γ-Aminoalcohol
This compound Dimethylamine 1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methoxyphenyl)propan-1-one 1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methoxyphenyl)propan-1-ol
This compound Piperidine 1-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(piperidin-1-yl)propan-1-one 1-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(piperidin-1-yl)propan-1-ol

This table presents hypothetical products based on established Mannich and subsequent reduction reactions.

Synthesis of Heterocyclic Compounds Incorporating the Propiophenone Moiety

The ketone functional group in this compound is a key handle for the construction of various heterocyclic ring systems, including important pharmacophores like indoles and pyrroles.

The Fischer indole (B1671886) synthesis is a classic and widely used chemical reaction for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This reaction can be catalyzed by Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂). wikipedia.org

The process begins with the condensation of this compound with a selected (substituted) phenylhydrazine to form a phenylhydrazone intermediate. wikipedia.org This intermediate, upon heating in the presence of an acid catalyst, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The choice of the substituted phenylhydrazine allows for the introduction of various substituents onto the benzene (B151609) ring portion of the resulting indole. Research has shown that the reaction can sometimes yield unexpected products through abnormal cyclization pathways, especially with alkoxy-substituted phenylhydrazones. mathnet.ru

Table 3: Potential Indole Derivatives via Fischer Indolization

Ketone Phenylhydrazine Resulting Indole Derivative
This compound Phenylhydrazine 2-(4-chlorobenzoyl)-3-(4-methoxyphenyl)-1H-indole
This compound (4-Methoxyphenyl)hydrazine 2-(4-chlorobenzoyl)-5-methoxy-3-(4-methoxyphenyl)-1H-indole

This table presents hypothetical products based on the Fischer indole synthesis. The exact structure can vary based on rearrangement.

Pyrroles are another class of nitrogen-containing heterocycles that can be synthesized using ketones as starting materials. organic-chemistry.org While there are numerous methods for pyrrole (B145914) synthesis, a common strategy that could be adapted for this compound is the Paal-Knorr synthesis. This method, however, requires a 1,4-dicarbonyl compound, meaning the propiophenone would first need to be chemically modified to introduce a second carbonyl group at the appropriate position.

More direct, modern methods often involve multi-component reactions. For instance, some syntheses construct multi-substituted pyrroles from ketones, amines, and nitro-olefins under metal-free conditions. researchgate.net Another approach involves the reaction of ketones with primary amines and vicinal diols, catalyzed by ruthenium complexes, to produce various substituted pyrroles. organic-chemistry.org These methods provide a modular and efficient way to access complex pyrrole derivatives by varying the reaction components.

Table 4: Potential Pyrrole Derivatives

Synthesis Method Key Reagents Potential Pyrrole Product
Multi-component Reaction This compound, Ammonium acetate (B1210297), β-nitrostyrene 2-(4-chlorobenzoyl)-3-(4-methoxyphenyl)-4-phenyl-1H-pyrrole

This table presents hypothetical products based on established multi-component pyrrole synthesis strategies.

Introduction of Other Functional Groups (e.g., Perfluoroalkyl, Epoxide)

The derivatization of the this compound scaffold extends to the introduction of various other functional groups, significantly broadening its chemical space and potential applications. Among these, the incorporation of perfluoroalkyl chains and the formation of epoxide rings are of particular interest due to the unique properties these functionalities impart.

Perfluoroalkylation:

The introduction of perfluoroalkyl groups into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. While direct perfluoroalkylation of this compound is not extensively detailed in the reviewed literature, general methodologies for the perfluoroalkylation of aromatic compounds using propiophenone-derived reagents have been developed.

A notable strategy involves the use of α-(perfluoroalkylsulfonyl)propiophenones as bench-stable, photocleavable reagents for the light-mediated perfluoroalkylation of electron-rich aromatics. nih.gov This approach operates under metal-free, redox-, and pH-neutral conditions, making it suitable for late-stage functionalization. nih.gov The synthesis of these reagents involves the nucleophilic substitution between an α-halopropiophenone and a perfluorinated sodium sulfinate salt. d-nb.info The resulting α-(perfluoroalkylsulfonyl)propiophenones can then be used to introduce perfluoroalkyl chains of varying lengths (e.g., perfluorobutyl, perfluorohexyl, and perfluorooctyl) onto aromatic substrates. nih.govd-nb.info

Table 1: Examples of Perfluoroalkylation of Aromatics Using Propiophenone-Derived Reagents nih.govd-nb.info

Aromatic SubstratePerfluoroalkylating ReagentProductIsolated Yield (%)
Naphthaleneα-(Perfluorohexylsulfonyl)propiophenonePerfluorohexylated Naphthalene72
Benzeneα-(Perfluorooctylsulfonyl)propiophenonePerfluorooctylated Benzene68
Methyl 3,4,5-trimethoxybenzoateα-(Perfluorohexylsulfonyl)propiophenonePerfluorohexylated Methyl 3,4,5-trimethoxybenzoate64
Naproxen methyl esterα-(Perfluorohexylsulfonyl)propiophenonePerfluorohexylated Naproxen methyl ester20

Epoxidation:

The formation of an epoxide ring on the propiophenone backbone introduces a reactive three-membered ether, which can serve as a key intermediate for the synthesis of a variety of derivatives. The epoxidation of α,β-unsaturated ketones, such as chalcones (which are structurally related to propiophenones), is a well-established transformation. The Weitz-Scheffer epoxidation, which utilizes hydrogen peroxide under basic conditions (e.g., NaOH), is a common method for the synthesis of α,β-epoxy ketones. researchgate.net

While direct epoxidation of this compound at the α,β-position of the propiophenone core would require prior introduction of unsaturation, the synthesis of related epoxy compounds provides insight into potential synthetic routes. For instance, the epoxidation of thiophene-containing chalcone analogues has been achieved using hydrogen peroxide and sodium hydroxide. researchgate.net Furthermore, the synthesis of 2-chloro-3,4-epoxy-1-butene has been reported via the epoxidation of 3,4-dichloro-1-butene (B1205564) with m-CPBA, followed by dehydrohalogenation. nih.gov This highlights the feasibility of forming epoxide rings in the presence of halogen substituents. The resulting epoxides can undergo various ring-opening reactions, for example, with hydrazine (B178648) to yield hydroxypyrazolines. researchgate.net

Electrochemical Functionalization

Electrochemical synthesis has emerged as a powerful and environmentally benign tool in organic chemistry, offering alternative pathways for the functionalization of molecules without the need for harsh chemical reagents. gre.ac.uk This methodology relies on the direct transfer of electrons at an electrode surface to generate reactive intermediates, such as radical ions, which can then undergo a variety of transformations. gre.ac.uk

While specific studies on the electrochemical functionalization of this compound are not prevalent in the surveyed literature, the principles of electro-organic synthesis can be applied to this scaffold. The electrochemical oxidation of amines, for instance, has been shown to be a general and mild method for α-functionalization. researchgate.net Furthermore, electrochemical C-H functionalization of arenes and heteroarenes has been demonstrated, providing a direct route to introduce new substituents. nih.govuni-mainz.de For example, the electrochemical synthesis of aryl 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) ethers has been achieved using boron-doped diamond (BDD) electrodes. nih.govuni-mainz.de

The electrochemical synthesis of various heterocyclic compounds, such as 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines, has also been reported. nih.gov These methods often proceed under mild conditions and avoid the use of transition metals and chemical oxidants. nih.govrsc.org The functionalization of porphyrins at the meso-position has been accomplished through controlled potential electrolysis with nucleophiles like pyridine (B92270) and triphenylphosphine. rsc.org These examples underscore the potential for developing novel electrochemical routes for the derivatization of this compound, targeting either the aromatic rings or the propiophenone core.

Applications As Building Blocks and Intermediates in Advanced Organic Synthesis

Strategic Importance in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful methodology employed in organic synthesis to devise a synthetic plan for a target molecule. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. The strategic importance of 4'-Chloro-3-(4-methoxyphenyl)propiophenone in this context lies in its potential as a key intermediate or building block for the synthesis of more complex molecular architectures, particularly those of pharmaceutical or materials science interest.

The structure of this compound presents several key features that can be exploited in retrosynthetic analysis. The propiophenone (B1677668) core, with its carbonyl group and adjacent methylene (B1212753) and methyl groups, offers multiple sites for functional group transformations. The presence of two distinct aromatic rings, one substituted with a chloro group and the other with a methoxy (B1213986) group, provides opportunities for selective modifications and the introduction of further complexity.

A primary retrosynthetic disconnection for this compound itself would be the bond between the carbonyl carbon and the chlorophenyl ring. This disconnection points to a Friedel-Crafts acylation reaction as a plausible forward synthetic step.

Retrosynthetic Analysis of this compound:

Target MoleculeDisconnectionPrecursors
This compoundC(O)-Ar BondChlorobenzene (B131634) and 3-(4-methoxyphenyl)propionyl chloride
3-(4-methoxyphenyl)propionyl chlorideC-Cl Bond3-(4-methoxyphenyl)propanoic acid

This analysis simplifies the synthesis of the target molecule to the preparation of 3-(4-methoxyphenyl)propanoic acid and its subsequent reaction with chlorobenzene under Friedel-Crafts conditions.

Furthermore, this compound can serve as a precursor for a variety of more complex structures. The carbonyl group can be a handle for various transformations:

Reduction: Reduction of the ketone would yield a secondary alcohol, introducing a new stereocenter and opportunities for further functionalization.

Alpha-Functionalization: The α-carbon to the carbonyl group can be halogenated, alkylated, or otherwise functionalized, providing a route to a wide array of derivatives.

Condensation Reactions: The carbonyl group can participate in aldol (B89426) or similar condensation reactions to form larger carbon skeletons.

The aromatic rings also offer sites for further elaboration. The chloro and methoxy substituents can be modified or used to direct further electrophilic aromatic substitution reactions. For instance, the methoxy group could be demethylated to a phenol, providing a site for ether or ester formation.

In the context of designing a synthesis for a hypothetical complex target molecule containing the 4'-chloro-3-(4-methoxyphenyl)propyl moiety, this compound would be a logical and strategic retrosynthetic intermediate. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable node in a synthetic plan.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Methodologies for Substituted Propiophenones

The classical approach to synthesizing propiophenones is the Friedel-Crafts acylation, where an aromatic compound like benzene (B151609) reacts with an acylating agent such as propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgsigmaaldrich.com While effective, this method often requires stoichiometric amounts of the catalyst and can present challenges with substrate scope and regioselectivity.

Future research is poised to move beyond these traditional constraints by exploring more efficient and sustainable synthetic strategies. One promising alternative is the catalytic vapor-phase cross-decarboxylation process. google.com This method involves reacting a carboxylic acid (like benzoic acid) with propionic acid at high temperatures over a catalyst, offering a potential reduction in by-products and avoiding the harsh conditions of Friedel-Crafts chemistry. google.com Furthermore, specialized methodologies, such as the iridium-catalyzed reduction of o-hydroxyl phenyl enaminones, demonstrate the potential for developing highly specific catalytic systems for particular substituted propiophenones. The overarching goal is to develop robust, scalable, and environmentally benign synthetic routes that allow for precise control over the substitution patterns on the propiophenone (B1677668) core, enabling the creation of diverse molecular libraries for further investigation.

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

As synthetic methodologies evolve to produce more structurally complex derivatives of 4'-Chloro-3-(4-methoxyphenyl)propiophenone, the need for sophisticated analytical techniques to unambiguously determine their structure and stereochemistry becomes paramount. Standard one-dimensional NMR (¹H and ¹³C) and IR spectroscopy, while fundamental, may be insufficient for fully characterizing intricate molecular architectures. openaccessjournals.comblogspot.com

Future research must increasingly rely on a suite of advanced spectroscopic and analytical methods.

TechniqueApplication for Propiophenone Derivatives
2D NMR Spectroscopy Elucidation of complex connectivity and spatial relationships through techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy). iitm.ac.innumberanalytics.com This is crucial for confirming the precise structure of novel derivatives and determining their conformation in solution. numberanalytics.commdpi.com
Advanced Mass Spectrometry Techniques such as Electrospray Ionization (ESI) and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide high-resolution mass data for unequivocal elemental composition determination. iitm.ac.innih.gov Tandem MS (MS/MS) can be used to study fragmentation patterns, offering deeper structural insights and aiding in the identification of reaction intermediates. nih.govacs.orgnih.gov
Chiral Chromatography For derivatives where the α-carbon is a stereocenter, chiral separation techniques are indispensable. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilizing chiral stationary phases can resolve enantiomers, which is critical as different enantiomers often exhibit distinct biological activities. phenomenex.comsigmaaldrich.comgcms.cznih.gov

These advanced techniques will be essential for validating the structures of new compounds and understanding their three-dimensional properties, which are intimately linked to their function.

Deeper Mechanistic Understanding of Key Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For propiophenone synthesis via Friedel-Crafts acylation, the mechanism involves the formation of a resonance-stabilized acylium ion, which acts as the key electrophile. sigmaaldrich.comyoutube.com However, for more novel and complex catalytic systems, the precise pathways are often less understood.

Future work should focus on detailed mechanistic investigations using a combination of experimental and computational approaches. The application of in situ monitoring techniques, particularly advanced mass spectrometry methods like ESI-MS, allows for the direct detection of transient and low-concentration reactive intermediates in real-time. acs.orgnih.govnumberanalytics.com This experimental data, when coupled with computational modeling of reaction pathways and transition states, can provide a comprehensive picture of how transformations occur at the molecular level. Such a deep understanding is crucial for rationally designing improved catalysts, minimizing side reactions, and expanding the synthetic utility of the propiophenone scaffold.

Computational Design and Prediction of New Derivatives

Computational chemistry offers powerful tools to guide and accelerate the discovery of new molecules with desired properties, reducing the reliance on time-consuming trial-and-error synthesis. For derivatives of this compound, in silico methods represent a major avenue for future research.

One key approach is Quantitative Structure-Activity Relationship (QSAR) modeling. Previous studies on phenylpropiophenone derivatives have successfully used 2D and 3D-QSAR models to identify molecular descriptors linked to anticancer activity, leading to proposals for new structures with enhanced potency. nih.gov This methodology can be applied to design derivatives of this compound targeting a wide range of biological endpoints.

Furthermore, pharmacophore modeling can be used to abstract the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comfrontiersin.org By generating a pharmacophore model from known active compounds or the target's binding site, researchers can screen virtual libraries or design novel molecules that fit the model, prioritizing the most promising candidates for synthesis. dovepress.comnih.govmdpi.com These approaches, often combined with molecular docking simulations to predict binding modes, enable a rational, hypothesis-driven approach to designing the next generation of propiophenone-based functional molecules.

Exploration of New Catalytic Systems for Propiophenone Transformations

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for the synthesis and transformation of propiophenones is a rich area for future exploration. While traditional Lewis acids like AlCl₃ are effective for Friedel-Crafts acylation, their use in stoichiometric quantities and the resulting waste streams are significant drawbacks. google.com

Future research will likely focus on heterogeneous or more sustainable catalytic systems. This includes the development of reusable solid acid catalysts that can replace traditional Lewis acids. Additionally, the exploration of novel transition-metal catalysts could unlock new reaction pathways. For instance, reports on imidazolium-based ionic liquids and erbium trifluoromethanesulfonate (B1224126) as catalysts for Friedel-Crafts-type reactions point toward milder and more efficient alternatives. sigmaaldrich.com Beyond synthesis, new catalytic systems could be developed to selectively functionalize the propiophenone core, such as stereoselective reduction of the ketone or targeted C-H activation on the aromatic rings, thereby expanding the accessible chemical space.

Integration into Advanced Materials Science Research

The structural features of this compound—a reactive ketone, two modifiable aromatic rings, and halogen/alkoxy functional groups—make it an attractive building block for advanced materials. nih.gov Polyketone compounds are recognized as powerful precursors for a variety of organic functional materials. acs.orgacs.org

An important future direction is the use of this molecule, or its derivatives, as a monomer for the synthesis of functional polymers. mdpi.comklinger-lab.de The ketone group can be transformed into various linkages, while the aromatic rings can be incorporated into conjugated polymer backbones. Such polymers could possess tailored electronic, optical, or thermal properties for applications in organic electronics or specialty plastics.

Another promising avenue is the development of propiophenone-based photoinitiators. tdpctw.com Ketone-containing molecules, most notably benzophenone (B1666685) and its derivatives, are widely used as photoinitiators that generate radicals upon UV irradiation to trigger polymerization, a process vital for UV-cured coatings, inks, and adhesives. nih.govnih.govresearchgate.net Investigating the photochemical properties of this compound and related structures could lead to a new class of photoinitiators with unique absorption characteristics and efficiencies. sigmaaldrich.com

Expanding the Scope of Bioactive Scaffolds from the Propiophenone Core

The propiophenone framework is considered a "privileged scaffold" in medicinal chemistry, as it forms the core of numerous approved pharmaceutical agents. wikipedia.orggoogle.com This history of biological relevance strongly suggests that the this compound structure is a promising starting point for the discovery of new therapeutic agents.

A key precedent is the investigation of phenylpropiophenone derivatives as potential anticancer agents. nih.gov This demonstrates the inherent potential of the scaffold to interact with biological targets relevant to human disease. Future research should leverage this potential by synthesizing libraries of derivatives based on the this compound core for screening against diverse biological targets, including protein kinases, G-protein coupled receptors, and enzymes. The specific substitution pattern may offer unique interactions and selectivity profiles. For example, propiophenone itself has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, suggesting a possible route for developing new anti-inflammatory agents. ontosight.ai By systematically modifying the core structure and exploring its biological activity, researchers can expand the therapeutic utility of this versatile scaffold far beyond its current applications.

Q & A

Q. What are the synthetic routes for 4'-chloro-3-(4-methoxyphenyl)propiophenone, and how can purity be optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-substituted benzoyl chloride reacts with a methoxy-substituted aromatic precursor. Key steps include:

  • Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ to facilitate electrophilic substitution .
  • Reaction conditions : Maintain anhydrous conditions at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC or HPLC (C18 column, UV detection at 254 nm).

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons in the range δ 6.8–7.5 ppm) .
    • IR : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX programs for data refinement. High-resolution data (R-factor < 0.05) ensures accuracy .

Q. How are physicochemical properties (e.g., solubility, melting point) determined experimentally?

  • Melting point : Differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen.
  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) with UV-Vis quantification at λ_max (~280 nm).
  • LogP : Reverse-phase HPLC (C18 column, methanol/water mobile phase) to estimate octanol-water partitioning .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute:
    • Frontier molecular orbitals (HOMO/LUMO) for reactivity prediction.
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Validation : Compare calculated IR/NMR spectra with experimental data (RMSD < 5% for chemical shifts).

Q. What experimental designs assess solvent effects on stability and degradation pathways?

  • Forced degradation studies : Expose the compound to stressors (UV light, acidic/basic conditions) and analyze via LC-MS.
    • Acid hydrolysis : 0.1 M HCl at 60°C for 24 hours; monitor by ESI-MS for cleavage of methoxy or chloro groups.
  • Kinetic modeling : Use pseudo-first-order kinetics to derive degradation rate constants (Arrhenius plots for activation energy).

Q. How do substituents (chloro, methoxy) influence reactivity in cross-coupling reactions?

  • Comparative studies : Synthesize analogs (e.g., 3-fluoro or 4-methyl derivatives) and evaluate:
    • Suzuki-Miyaura coupling : Reactivity with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃ in DMF).
    • Electronic effects : Hammett plots correlate substituent σ values with reaction rates.
  • DFT insights : Calculate partial charges to rationalize regioselectivity .

Q. What strategies identify biological targets or mechanisms of action?

  • In silico docking : Use AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs). Prioritize targets with binding energy < -7 kcal/mol.
  • Cellular assays :
    • Apoptosis : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7).
    • Enzyme inhibition : Fluorescence-based assays (e.g., cytochrome P450 isoforms) with IC₅₀ determination.

Experimental Safety & Compliance

  • Waste disposal : Segregate halogenated organic waste and consult certified agencies for incineration (evidence ).
  • Handling : Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy (refer to SDS data in ).

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4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE
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4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.